Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide
Description
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide is a hydrobromide salt of a 1,4-benzoxazine derivative. The 1,4-benzoxazine scaffold is a heterocyclic structure featuring oxygen and nitrogen atoms, which is widely studied for its pharmacological versatility . The compound’s octahydro configuration indicates full saturation of the benzoxazine ring, likely enhancing metabolic stability compared to unsaturated analogs. Key substituents include a 4-methyl group, a 2-phenyl group, and a 1-methylethoxy (isopropoxy) moiety, which collectively influence its physicochemical and biological properties .
Properties
CAS No. |
126807-03-2 |
|---|---|
Molecular Formula |
C18H28BrNO2 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
4-methyl-2-phenyl-2-propan-2-yloxy-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazine;hydrobromide |
InChI |
InChI=1S/C18H27NO2.BrH/c1-14(2)20-18(15-9-5-4-6-10-15)13-19(3)16-11-7-8-12-17(16)21-18;/h4-6,9-10,14,16-17H,7-8,11-13H2,1-3H3;1H |
InChI Key |
LTHBHWIIPJLFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CN(C2CCCCC2O1)C)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Structural Characteristics
The molecular formula of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide is . The compound features a complex bicyclic structure that includes a benzoxazine ring, which is known for its diverse biological properties. The specific arrangement of functional groups within the compound contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of benzoxazines exhibit promising anticancer properties. A series of 4-aryl-substituted benzoxazines were synthesized and tested against various cancer cell lines, demonstrating moderate to good potency. Structure–activity relationship studies revealed that specific modifications to the benzoxazine structure can enhance biological activity significantly .
Antimicrobial Properties
Benzoxazine derivatives have been evaluated for their antimicrobial efficacy. Their ability to inhibit bacterial growth makes them valuable candidates for developing new antibiotics or antimicrobial agents. Studies have shown that certain structural modifications can lead to increased effectiveness against resistant strains of bacteria .
Neuroprotective Effects
Some compounds in the benzoxazine class have been investigated for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier and interact with neuronal pathways makes them suitable for further exploration in this area .
Case Study 1: Anticancer Evaluation
A study conducted by researchers involved synthesizing a series of novel 4-aryl-3,4-dihydro-benzoxazines. These compounds were tested against various cancer cell lines, revealing that modifications such as hydroxyl groups significantly enhanced their anticancer activity. The findings suggest that further exploration of structure variations could lead to the development of more potent anticancer agents .
Case Study 2: Antimicrobial Screening
In another investigation, several benzoxazine derivatives were screened for antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential use in formulating new antimicrobial therapies .
Mechanism of Action
The mechanism of action of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Biological Activity
Introduction
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide (CAS Number: 126807-03-2) is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H28BrNO2
- Molar Mass : 370.33 g/mol
Biological Activity Overview
The biological activities of benzoxazine derivatives have been extensively studied, revealing a range of pharmacological effects. Specifically, this compound exhibits notable properties:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antitumor Properties :
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes such as serine proteases, which play critical roles in various physiological and pathological processes .
- Membrane Interaction : Antimicrobial effects may arise from alterations in microbial membrane permeability, leading to cell lysis or dysfunction .
Case Studies
Several studies have investigated the biological activity of benzoxazine derivatives:
-
Antifungal Activity Against Plant Pathogens :
Concentration (ppm) % Inhibition (S. rolfsii) % Inhibition (R. solani) 1000 52.3 0 500 60.3 0 250 79.6 0 125 90.0 0 - Antitumor Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
